Discrete PEG2 Chain Length Balances Hydrophilicity and Molecular Weight for Optimal Conjugate PK
The target compound provides a precise PEG2 spacer. Research on auristatin-based ADCs has systematically varied PEG linker length (from PEG0 to PEG24) and demonstrated that linker length directly dictates conjugate hydrophilicity and plasma pharmacokinetics (PK). The optimal design for auristatin E delivery was found to incorporate 12 PEG units, highlighting that short discrete PEG chains attached to a payload can be precisely tuned [1]. The m-PEG2-sulfonyl chloride (2-unit) differs quantitatively from m-PEG3-sulfonyl chloride (3-unit, CAS 1342017-76-8) in chain length and associated metrics, providing a distinct tool for linker optimization strategies [2].
| Evidence Dimension | Discrete PEG Spacer Length and Molecular Parameters |
|---|---|
| Target Compound Data | n=2 ethylene glycol units; MW = 202.66 g/mol; XLogP3-AA = 0.1; TPSA = 61 Ų; Rotatable Bonds = 6 [2] |
| Comparator Or Baseline | m-PEG3-sulfonyl chloride (n=3): MW = 246.71 g/mol; m-PEG1-sulfonyl chloride (n=1): MW ≈ 158.62 g/mol. Optimal auristatin linker had PEG12 [1]. |
| Quantified Difference | A 44 g/mol (21.7%) mass increase from PEG2 to PEG3. The XLogP3-AA of 0.1 is intermediate between more hydrophobic un-PEGylated linkers and highly hydrophilic long-chain PEGs. |
| Conditions | In silico computed properties (PubChem) and in vivo mouse xenograft PK studies of ADCs with variant PEG linkers. |
Why This Matters
The precise 2-unit PEG chain offers a unique balance of minimal molecular weight addition and sufficient hydrophilicity to mitigate the accelerated plasma clearance seen with heavily loaded hydrophobic ADCs, providing a critical design option.
- [1] Burke, P. J. et al. Abstract 2956: Optimal PEGylation of an auristatin linker provides ADCs with improved pharmacological properties. Cancer Res (2016) 76 (14_Supplement): 2956. View Source
- [2] PubChem Compound Summary for CID 52983809, 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride. National Center for Biotechnology Information (2025). View Source
